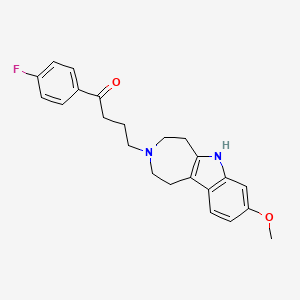
Ethyl ethyl(phenyl)arsinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ethyl(phenyl)arsinite is an organoarsenic compound with the chemical formula C10H15AsO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ethyl(phenyl)arsinite typically involves the reaction of phenylarsine oxide with ethylating agents under controlled conditions. One common method is the reaction of phenylarsine oxide with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. Safety measures are crucial due to the toxic nature of arsenic compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl ethyl(phenyl)arsinite undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic acids or arsenates.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Arsenic acids or arsenates.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various alkyl or aryl substituted arsenic compounds.
Scientific Research Applications
Ethyl ethyl(phenyl)arsinite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in chemotherapy and as an antimicrobial agent.
Industry: Utilized in the production of semiconductors and other electronic materials due to its unique properties.
Mechanism of Action
The mechanism of action of ethyl ethyl(phenyl)arsinite involves its interaction with sulfur-containing proteins and enzymes. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is primarily due to the high affinity of arsenic for sulfur atoms.
Comparison with Similar Compounds
Similar Compounds
Phenylarsine oxide: A precursor in the synthesis of ethyl ethyl(phenyl)arsinite.
Dimethylarsinic acid: Another organoarsenic compound with similar chemical properties.
Arsenic trioxide: A well-known arsenic compound with significant biological activity.
Uniqueness
This compound is unique due to its specific structure, which allows for distinct chemical reactivity and potential applications. Its dual ethyl groups and phenyl ring provide a balance of hydrophobic and hydrophilic properties, making it versatile in various chemical reactions and applications.
Properties
CAS No. |
34262-45-8 |
|---|---|
Molecular Formula |
C10H15AsO |
Molecular Weight |
226.15 g/mol |
IUPAC Name |
ethoxy-ethyl-phenylarsane |
InChI |
InChI=1S/C10H15AsO/c1-3-11(12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
PSIJUSVAFUVJAB-UHFFFAOYSA-N |
Canonical SMILES |
CCO[As](CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


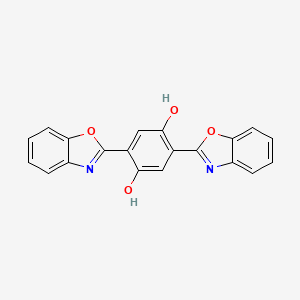
![2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine](/img/structure/B14693234.png)
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)
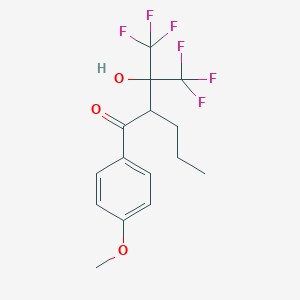
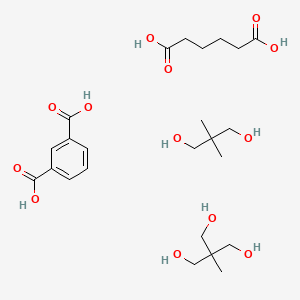
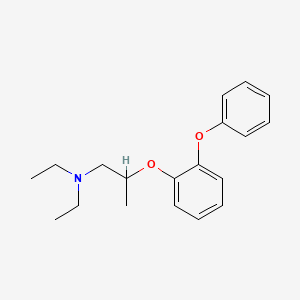
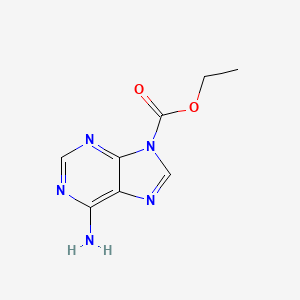
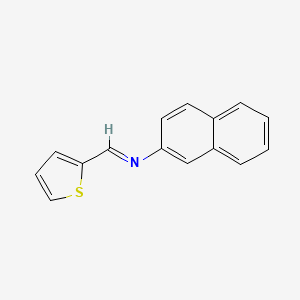
![[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene](/img/structure/B14693274.png)
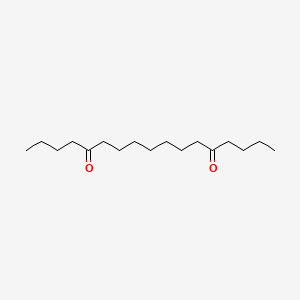

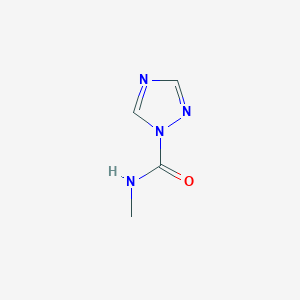
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)
